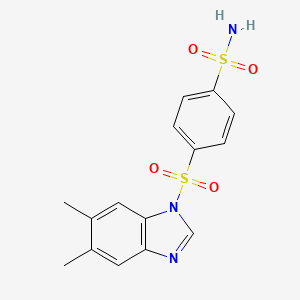

4-(5,6-Dimethyl-benzoimidazole-1-sulfonyl)-benzenesulfonamide

Description

4-(5,6-Dimethyl-benzoimidazole-1-sulfonyl)-benzenesulfonamide is a sulfonamide derivative featuring a benzimidazole core substituted with methyl groups at the 5- and 6-positions, linked via a sulfonyl bridge to a benzenesulfonamide moiety. Its synthesis involves the reaction of tris-(4-substituted benzenesulfonate)-diethanolamine with benzimidazole under basic conditions, where potassium hydroxide facilitates proton abstraction from the benzimidazole nitrogen, enabling nucleophilic attack on the sulfonate intermediate .

Properties

CAS No. |

606131-22-0 |

|---|---|

Molecular Formula |

C15H15N3O4S2 |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

4-(5,6-dimethylbenzimidazol-1-yl)sulfonylbenzenesulfonamide |

InChI |

InChI=1S/C15H15N3O4S2/c1-10-7-14-15(8-11(10)2)18(9-17-14)24(21,22)13-5-3-12(4-6-13)23(16,19)20/h3-9H,1-2H3,(H2,16,19,20) |

InChI Key |

UOEQBMHSNLZZKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)benzenesulfonamide typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Introduction of Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.

Formation of Sulfonamide: The final step involves the reaction of the sulfonylated benzimidazole with amines to form the sulfonamide group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, oxidized sulfonamides, and reduced sulfides .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4-(5,6-Dimethyl-benzoimidazole-1-sulfonyl)-benzenesulfonamide exhibit significant antimicrobial activity. For instance, research has shown that benzimidazole derivatives can inhibit the growth of various bacterial strains, including Salmonella typhimurium. The mechanism involves interference with flavin-dependent enzymes, which are crucial for bacterial metabolism .

Anticancer Potential

Benzimidazole derivatives have been investigated for their anticancer properties. A study demonstrated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. The sulfonamide group enhances the compound's ability to interact with biological targets, making it a candidate for further development in cancer therapy .

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against several pathogenic bacteria. The results showed a dose-dependent inhibition of bacterial growth, confirming its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating superior efficacy .

Case Study 2: Anticancer Efficacy

A series of in vitro experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that treatment with this compound resulted in a notable decrease in cell viability compared to untreated controls. Flow cytometry analysis indicated that the compound induces apoptosis by activating caspase pathways .

Table 2: Synthesis Conditions

| Reagent | Condition | Yield (%) |

|---|---|---|

| Benzenesulfonamide | Reflux with dimethylbenzimidazole | 78% |

| Dimethylsulfonamide | Stirred at room temperature | 85% |

Mechanism of Action

The mechanism of action of 4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)benzenesulfonamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s structural uniqueness lies in its 5,6-dimethyl-benzimidazole core and single sulfonyl linkage to the benzenesulfonamide group. Key comparisons with analogous sulfonamides include:

Key Observations :

- Chloro-substituted analogs (e.g., CAS 69746-69-6 ) introduce electron-withdrawing groups, which may increase sulfonamide acidity and alter binding kinetics compared to the methyl-substituted target compound.

- Methoxybenzyl derivatives (e.g., CAS 338964-27-5 ) incorporate lipophilic substituents, likely enhancing membrane permeability but reducing solubility.

Key Observations :

Physicochemical Properties

- Acidity : The sulfonamide group’s pKa (~10) is influenced by adjacent substituents. Chloro groups () lower pKa vs. methyl groups, affecting ionization and target binding.

Biological Activity

4-(5,6-Dimethyl-benzoimidazole-1-sulfonyl)-benzenesulfonamide (CAS Number: 1648891-88-6) is a compound that belongs to the class of benzenesulfonamides and benzimidazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₁₅H₁₅N₃O₄S₂. The structure features a benzimidazole moiety, which is known for its significant pharmacological properties.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In a study evaluating various benzimidazole derivatives, compound 2b exhibited significant apoptotic effects on tumor cells under hypoxic conditions, indicating potential as a hypoxia-selective agent for cancer therapy .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound | IC50 (μM) | Cell Line | Effect |

|---|---|---|---|

| 2b | 30.2 ± 1.2 | A549 (lung cancer) | High inhibition |

| 1a | 40 | A549 | Moderate inhibition |

| 2a | >100 | A549 | Increased viability |

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have been extensively documented. In a comparative study, several compounds demonstrated varying degrees of effectiveness against common pathogens. For example, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus. This suggests that similar structures could provide a basis for developing new antimicrobial agents.

Table 2: Antimicrobial Activity of Selected Compounds

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 4d | 6.72 | E. coli |

| 4h | 6.63 | S. aureus |

| 4a | 6.67 | E. coli |

Anti-inflammatory Activity

The anti-inflammatory effects of benzenesulfonamide derivatives have also been explored. In vivo studies showed that specific compounds significantly inhibited carrageenan-induced paw edema in rats, demonstrating their potential as anti-inflammatory agents .

Table 3: Anti-inflammatory Effects

| Compound | Edema Inhibition (%) | Time (h) |

|---|---|---|

| 4a | 94.69 | 1 |

| 4c | 89.66 | 2 |

| 4b | 87.83 | 3 |

The mechanism by which these compounds exert their biological effects often involves the modulation of various biochemical pathways:

- Anticancer Mechanism: Induction of apoptosis through caspase activation and modulation of hypoxia-inducible factors.

- Antimicrobial Mechanism: Disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

- Anti-inflammatory Mechanism: Inhibition of pro-inflammatory cytokines and mediators.

Case Studies

In a notable case study involving the evaluation of benzimidazole derivatives, researchers found that modifications to the sulfonamide group significantly enhanced the anticancer activity against various cell lines . This highlights the importance of structural optimization in developing effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5,6-Dimethyl-benzoimidazole-1-sulfonyl)-benzenesulfonamide, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves coupling benzimidazole derivatives with sulfonamide precursors under basic conditions. For example, imidazole/benzimidazole rings can react with sulfonate esters in the presence of potassium hydroxide, facilitating nucleophilic substitution at the sulfonyl group . Optimization strategies include:

- Catalyst use : Copper iodide (CuI)-zeolite systems enhance reaction efficiency in analogous sulfonamide syntheses .

- Temperature control : Room-temperature reactions minimize side products, as seen in yields of 65–85% for structurally related compounds .

- Purification : Column chromatography (e.g., silica gel) ensures high purity, critical for pharmacological studies .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Essential for confirming substituent positions and verifying the absence of unreacted intermediates. For example, distinct chemical shifts for methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm) are diagnostic .

- IR spectroscopy : Validates sulfonamide (–SO₂–NH–) stretches (~1350–1150 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

- X-ray crystallography : Resolves molecular conformations (e.g., tetrahedral geometry at sulfur atoms) and non-covalent interactions (e.g., van der Waals packing) .

Q. What are the primary pharmacological activities associated with this compound’s structural analogs?

- Methodology : Sulfonamide-benzimidazole hybrids exhibit:

- Antimicrobial activity : Tested via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .

- Anticancer potential : Evaluated through cytotoxicity assays (e.g., MTT) targeting cancer cell lines .

- Enzyme inhibition : Carbonic anhydrase or protease inhibition assays (e.g., UV-Vis spectroscopy) are used to quantify IC₅₀ values .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of substituents (e.g., 5,6-dimethyl groups) in biological activity?

- Methodology :

- Comparative SAR analysis : Synthesize analogs with varied substituents (e.g., nitro, methoxy) and compare bioactivity profiles .

- Computational modeling : Density functional theory (DFT) calculates electronic effects (e.g., electron-withdrawing groups enhancing sulfonamide acidity) .

- Crystallographic studies : Correlate steric effects (e.g., dihedral angles between aromatic rings) with binding affinity .

Q. What experimental strategies resolve contradictions in reported solubility or stability data?

- Methodology :

- Controlled solvent screening : Use standardized solvents (e.g., DMSO, PBS) and quantify solubility via HPLC-UV .

- Accelerated stability studies : Expose the compound to varied pH/temperature conditions and monitor degradation via LC-MS .

- Inter-laboratory validation : Harmonize protocols (e.g., OECD guidelines) to minimize variability in environmental fate studies .

Q. How can environmental fate studies be designed to assess this compound’s persistence and ecological impact?

- Methodology :

- Abiotic transformations : Conduct hydrolysis/photolysis experiments under simulated environmental conditions (e.g., UV light, pH 5–9) .

- Biotic degradation : Use microbial consortia from soil/water samples to measure biodegradation rates via GC-MS .

- Trophic transfer analysis : Track bioaccumulation in model organisms (e.g., Daphnia magna) using radiolabeled compound .

Safety and Compliance

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodology :

- PPE requirements : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/airborne exposure .

- Waste disposal : Follow hazardous waste guidelines (e.g., neutralization before disposal) .

- Emergency response : For spills, employ absorbent materials (e.g., vermiculite) and avoid aqueous rinsing to prevent contamination .

Data Presentation

Table 1 : Key Physicochemical Properties of Analogous Compounds

| Compound Class | Yield (%) | Melting Point (°C) | Notable Bioactivity |

|---|---|---|---|

| Benzimidazole-sulfonamide | 65–85 | 158–222 | Antibacterial, Anticancer |

| Imidazole-sulfonamide | 72–79 | 161–195 | Enzyme Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.